

"sEH inhibitor-10" chemical structure and properties

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An In-depth Technical Guide to the Soluble Epoxide Hydrolase Inhibitor TPPU

Disclaimer: The initial request for information on "**sEH inhibitor-10**" could not be fulfilled as this designation is not uniquely associated with a specific, publicly identifiable chemical entity. Therefore, this guide focuses on a well-characterized and potent soluble epoxide hydrolase (sEH) inhibitor, TPPU (1-(1-(xopropyl))piperidin-4-yl)-3-(4-(trifluoromethoxy))phenyl)urea), as a representative example to fulfill the detailed technical requirements of the query.

Introduction

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of endogenous signaling lipids, specifically converting anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active corresponding diols.[1][2] Inhibition of sEH has emerged as a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, pain, and neurodegenerative diseases.[3][4] This guide provides a comprehensive technical overview of the potent sEH inhibitor, TPPU.

Chemical Structure and Properties

TPPU is a urea-based sEH inhibitor with a trifluoromethoxy-substituted phenyl ring and an N-acyl piperidine moiety.[3][5]

Table 1: Chemical Identifiers and Properties of TPPU



Property	Value
IUPAC Name	1-(1-propanoylpiperidin-4-yl)-3-[4- (trifluoromethoxy)phenyl]urea[6]
CAS Number	1222780-33-7[5][7][8]
Molecular Formula	C16H20F3N3O3[5][7][8]
Molecular Weight	359.34 g/mol [6][7][9]
SMILES	CCC(=O)N1CCC(CC1)NC(=O)NC2=CC=C(C=C 2)OC(F)(F)F[6][7]
Appearance	White to off-white crystalline solid[5][7]
Melting Point	224 - 228 °C[10]
Solubility	DMSO: ≥120 mg/mL, Ethanol: ≥54.8 mg/mL, Water: Insoluble[11]
рКа	Not available

Mechanism of Action and Biological Activity

TPPU is a potent and selective inhibitor of soluble epoxide hydrolase.[7][8] By blocking the enzymatic activity of sEH, TPPU prevents the degradation of EETs, thereby increasing their bioavailability and enhancing their beneficial anti-inflammatory, vasodilatory, and analgesic effects.[3][4]

Table 2: In Vitro Inhibitory Activity of TPPU against sEH



Species	IC50 (nM)
Human	0.9 - 3.7[5][12]
Mouse	2.8 - 6[5][12]
Rat	5[12]
Monkey	16 - 37[3][7]
Dog	1800[3]
Mini-pig	220[3]

Pharmacokinetics

TPPU exhibits favorable pharmacokinetic properties, including good oral bioavailability and the ability to cross the blood-brain barrier.[8][13] It has a longer half-life compared to earlier generations of sEH inhibitors.[5] Studies in cynomolgus monkeys have shown that after a 0.3 mg/kg oral dose, blood concentrations of TPPU remained at least 10-fold above its IC50 for the first 48 hours.[14]

Table 3: Pharmacokinetic Parameters of TPPU

Parameter	Value
Bioavailability	Orally bioavailable[8][12]
Brain Penetration	Yes[8][13]
Caco-2 Permeability	Papp of $5.5 \times 10-5$ cm/s, suggesting good intestinal absorption[12]
In Vivo Efficacy	Has demonstrated efficacy in various preclinical models of inflammation, pain, and neurodegenerative diseases.[3][15] For instance, it has shown antidepressant effects in animal models of depression and has been found to be more potent than morphine in reducing hyperalgesia in a model of inflammatory pain.[7][8][11]



Experimental Protocols Synthesis of TPPU

The synthesis of TPPU, a 1,3-disubstituted urea, can be achieved through a multi-step process. The following is a general protocol based on the synthesis of similar urea-based sEH inhibitors:

- Preparation of the Amine Intermediate: 4-amino-1-propionylpiperidine is a key intermediate. This can be synthesized by reacting 4-aminopiperidine with propionyl chloride in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane.
- Formation of the Isocyanate: 4-(trifluoromethoxy)aniline is reacted with a phosgene equivalent, such as triphosgene, in an inert solvent (e.g., toluene) to form 4-(trifluoromethoxy)phenyl isocyanate.
- Urea Formation: The 4-(trifluoromethoxy)phenyl isocyanate is then reacted with 4-amino-1-propionylpiperidine in a suitable solvent like tetrahydrofuran (THF) to yield the final product, TPPU.
- Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization to obtain pure TPPU.

sEH Inhibition Assay (Fluorescence-based)

The inhibitory activity of TPPU on sEH can be determined using a fluorometric assay.[16][17]

- Reagents and Materials:
 - Recombinant human or murine sEH
 - Fluorescent substrate, e.g., cyano(6-methoxynaphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate (CMNPC)
 - Assay Buffer: BisTris/HCl buffer (25 mM, pH 7.0) containing 0.1 mg/mL bovine serum albumin (BSA)
 - TPPU stock solution in DMSO



- o 96-well black microtiter plates
- Fluorescence plate reader (Excitation: ~330-362 nm, Emission: ~460-465 nm)[16][18]

Procedure:

- Prepare serial dilutions of TPPU in the assay buffer.
- In a 96-well plate, add the sEH enzyme solution to each well (except for the blank).
- Add the serially diluted TPPU solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known sEH inhibitor).
- Incubate the plate at 30°C for 5 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding the fluorescent substrate solution to all wells. The final substrate concentration is typically around 5-10 μM.[17]
- Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader.

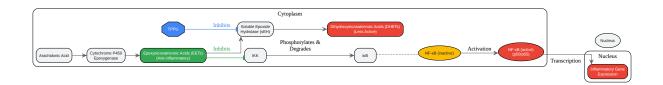
Data Analysis:

- Calculate the initial reaction rates (slopes of the linear portion of the fluorescence versus time curves).
- Plot the percentage of inhibition against the logarithm of the TPPU concentration.
- Determine the IC50 value by fitting the data to a suitable dose-response curve.

Signaling Pathways and Workflows sEH Signaling Pathway

Inhibition of sEH by TPPU leads to an accumulation of EETs, which can modulate various downstream signaling pathways, including the NF-kB pathway, a key regulator of inflammation. [2][19]





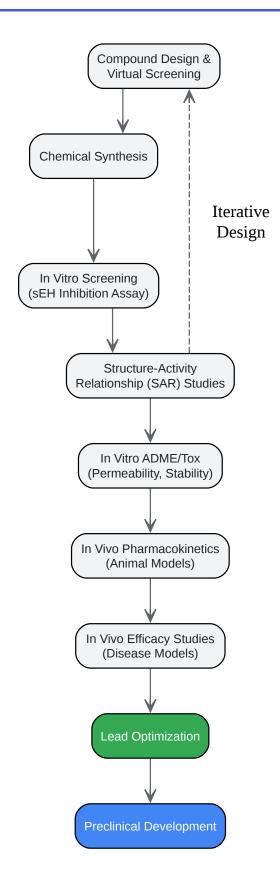
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Caption: sEH signaling pathway and the inhibitory effect of TPPU.

Experimental Workflow for sEH Inhibitor Discovery

The discovery and development of novel sEH inhibitors like TPPU typically follow a structured workflow.





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Caption: A typical workflow for the discovery of sEH inhibitors.



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